molecular formula C20H30O2 B026134 Eicosapentaenoic Acid-d5 CAS No. 1197205-73-4

Eicosapentaenoic Acid-d5

Cat. No. B026134
M. Wt: 307.5 g/mol
InChI Key: JAZBEHYOTPTENJ-YSTLBCQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Eicosapentaenoic Acid can be synthesized through various biological and chemical methods. A notable microbial synthesis involves the use of a Δ12-desaturase defective mutant of an arachidonic acid-producing fungus, Mortierella alpina, which transforms the trans isomer of linolenic acid into EPA through fatty acid microbial conversion, showcasing the potential of biotechnological approaches in producing EPA (Shirasaka et al., 2003).

Molecular Structure Analysis

EPA's molecular structure, characterized by five double bonds, influences its physical and chemical properties significantly. Research on EPA isomers generated during the deodorization process in the food industry reveals the complexity of EPA's structure and the effects of trans configuration on its biological activity (Ferreri et al., 2012).

Scientific Research Applications

  • Cancer Cachexia and Appetite Improvement : Eicosapentaenoic acid supplementation showed promise in improving lean body mass, appetite, and quality of life in advanced cancer patients. However, larger phase III clinical trials reported minimal benefits (Murphy, Yeung, Mazurak, & Mourtzakis, 2011).

  • Lipid Regulation : High dose eicosapentaenoic acid ethyl ester reduces triglycerides and cholesterol. It is well-tolerated at 6g daily, with higher doses causing gastrointestinal issues (Hawthorne, Filipowicz, Edwards, & Hawkey, 1990).

  • Inflammation and Oxidative Stress : Diets enriched in eicosapentaenoic acid decrease leukotriene B production by human neutrophils, which could potentially reduce inflammation and oxidative stress (Prescott, 1984).

  • Mental Health Benefits : In the context of mental health, particularly psychosis, eicosapentaenoic acid has shown potential benefits. Ethyl-Eicosapentaenoic Acid alters glutathione availability and modulates the glutamine/glutamate cycle in early psychosis, with some of these metabolic brain changes being correlated with negative symptom improvement (Berger et al., 2008).

  • Production Enhancement for Omega-3 Fatty Acids : Enhancing eicosapentaenoic acid production through process optimization and metabolic engineering is a promising strategy for meeting the growing global demand for omega-3 polyunsaturated fatty acids (Xia et al., 2020).

  • Cardiovascular Health : Omega-3 fatty acids, including EPA, have shown promising results in preventing cardiovascular disease and are incorporated into guidelines for cardiac societies (Schacky, 2007).

  • Neurological Impact : Acute EPA supplementation impairs learning and memory in mice, but DHA can prevent these impairments. This suggests caution in omega-3 fatty acid supplementation and indicates a need for a natural ratio for cognitive function (Liu et al., 2020).

  • Heterotrophic Production : Heterotrophic production of EPA by microalgae, particularly diatoms, shows potential for large-scale commercial production of this important omega-3 fatty acid (Wen & Chen, 2003).

Safety And Hazards

EPA-d5 can cause severe skin burns and eye damage. It is not intended for human or veterinary use .

Future Directions

EPA and its downstream metabolites, the E series resolvins, may offer novel approaches to the treatment and/or prevention of infection and cytokine storm that need to be further investigated in large, well-controlled clinical trials . The global production of EPA + DHA is expected to decrease by up to 30%, rendering its supply for human consumption insufficient by 2050 .

Relevant Papers

Several papers have been published on the topic of EPA and its deuterated form, EPA-d5. These papers discuss various aspects of EPA, including its potential role in the etiopathogenesis of childhood neuropsychiatric disorders , its associations with cardiovascular and all-cause mortality in patients with diabetes , and its potential relevance in upwelling systems .

properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBEHYOTPTENJ-YSTLBCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149660
Record name (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosapentaenoic Acid-d5

CAS RN

1197205-73-4
Record name (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197205-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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